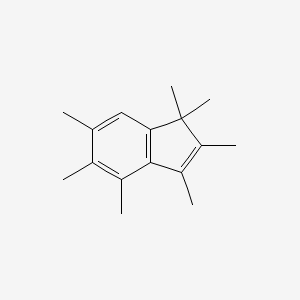![molecular formula C14H20OSi B14453416 Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- CAS No. 74477-40-0](/img/structure/B14453416.png)
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is an organic compound with the molecular formula C13H18OSi. It is a protected phenol, often used as an organic building block in various chemical syntheses . The compound is characterized by its unique structure, which includes a silane group bonded to a naphthalenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- typically involves the reaction of 3,4-dihydro-2-methyl-1-naphthol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, substituted silanes, and various organic derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- involves its ability to act as a protecting group for phenols, preventing unwanted reactions during synthesis. The compound can also participate in various chemical reactions due to the reactivity of the silane group, which can be selectively modified under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but without the naphthalenyl moiety.
Phenyltrimethylsilane: Contains a phenyl group instead of a naphthalenyl group, offering different reactivity and applications.
Uniqueness
Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- is unique due to its combination of a silane group with a naphthalenyl moiety, providing distinct chemical properties and reactivity compared to simpler silanes or those with different aromatic groups .
Eigenschaften
CAS-Nummer |
74477-40-0 |
|---|---|
Molekularformel |
C14H20OSi |
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
trimethyl-[(2-methyl-3,4-dihydronaphthalen-1-yl)oxy]silane |
InChI |
InChI=1S/C14H20OSi/c1-11-9-10-12-7-5-6-8-13(12)14(11)15-16(2,3)4/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
UVQGKEOKBRFIBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


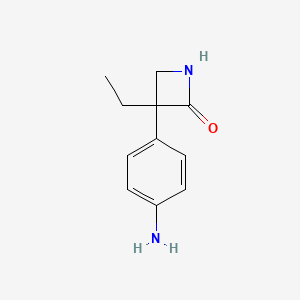
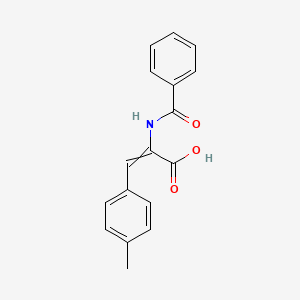

![4-[(5-Nitrofuran-2-yl)methyl]morpholine](/img/structure/B14453350.png)
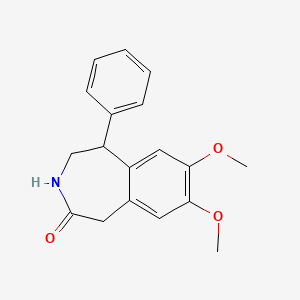
![4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14453367.png)


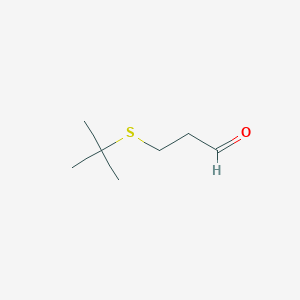
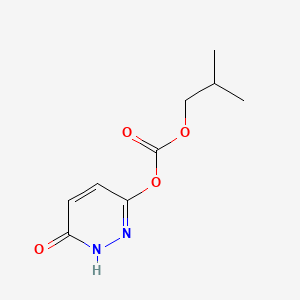
![Diethyl [(3E)-3-(ethylimino)prop-1-en-2-yl]phosphonate](/img/structure/B14453396.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene](/img/structure/B14453397.png)
![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
